![molecular formula C23H29NO4 B12520832 Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate CAS No. 820210-86-4](/img/structure/B12520832.png)
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with an ethyl carbamate group. The presence of the methoxy group on the xanthene ring adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyxanthone with ethyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.
Aplicaciones Científicas De Investigación
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different functional groups.
Carbamate derivatives: Compounds with carbamate groups attached to various aromatic systems.
Uniqueness
Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is unique due to its specific combination of a xanthene core with an ethyl carbamate group and a methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
820210-86-4 |
|---|---|
Fórmula molecular |
C23H29NO4 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3 |
Clave InChI |
CQQXPMJTXKJILI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


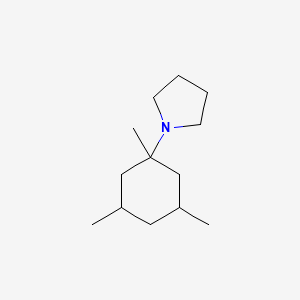

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

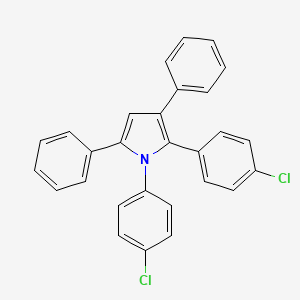

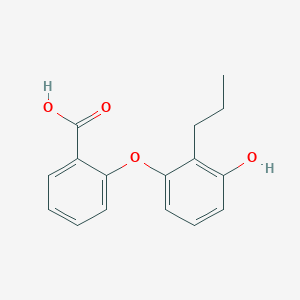
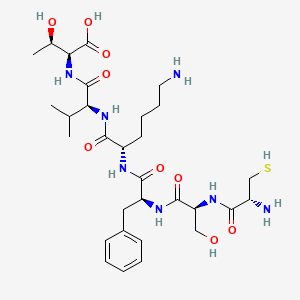
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
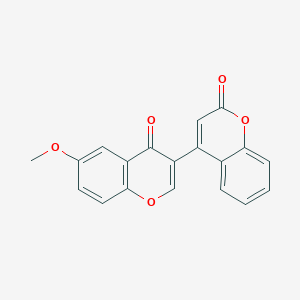
![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)

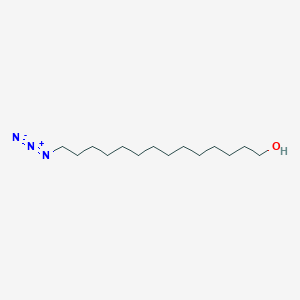
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
